
2-Chloro-3-(phenylselanyl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(phenylselanyl)oxane: is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Organoselenium compounds are known for their biological activities and are often used in organic synthesis due to their ability to participate in a variety of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(phenylselanyl)oxane typically involves the reaction of phenylselanyl chloride with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution reaction. The reaction mixture is often heated to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3-(phenylselanyl)oxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound to selenides.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2-Chloro-3-(phenylselanyl)oxane is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for the synthesis of complex molecules.
Biology and Medicine: Organoselenium compounds, including this compound, have shown potential in biological applications due to their antioxidant properties. They are being studied for their potential use in treating diseases related to oxidative stress.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(phenylselanyl)oxane involves its ability to interact with biological molecules through redox reactions. The compound can act as an antioxidant by neutralizing reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, it can interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
2-Chloro-3-(phenylthio)oxane: Similar structure but contains sulfur instead of selenium.
2-Chloro-3-(phenylselanyl)propane: Similar selenium-containing compound with a different carbon backbone.
Uniqueness: 2-Chloro-3-(phenylselanyl)oxane is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium-containing compounds often exhibit higher reactivity and different biological activities, making them valuable in various applications.
Propiedades
Número CAS |
89113-96-2 |
|---|---|
Fórmula molecular |
C11H13ClOSe |
Peso molecular |
275.64 g/mol |
Nombre IUPAC |
2-chloro-3-phenylselanyloxane |
InChI |
InChI=1S/C11H13ClOSe/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 |
Clave InChI |
MPLBCVWQGSNERQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(OC1)Cl)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea](/img/structure/B14144127.png)
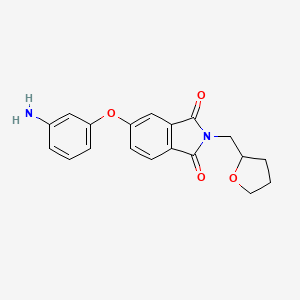
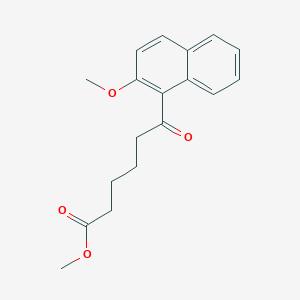

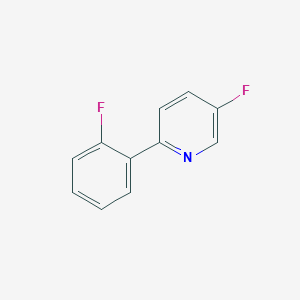
![2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl naphthalen-1-ylacetate](/img/structure/B14144177.png)

![4-{3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-[(E)-2-phenylethenyl]-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14144186.png)
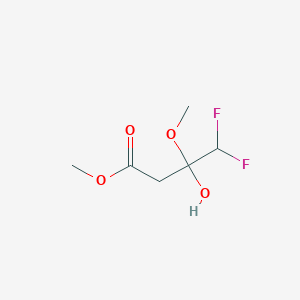
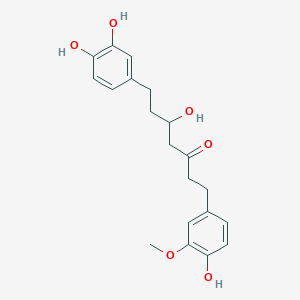
![N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B14144206.png)
![(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B14144212.png)
![2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol](/img/structure/B14144218.png)
